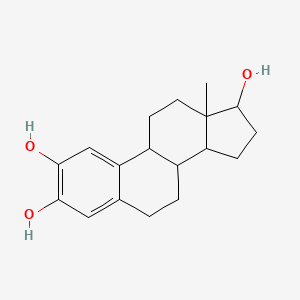

Estra-1(10),2,4-triene-2,3,17-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estra-1(10),2,4-triene-2,3,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Estra-1(10),2,4-triene-2,3,17-triol, commonly known as estriol, is a naturally occurring estrogen that plays a significant role in various biological processes. Estriol is synthesized from estrone and estradiol and is primarily produced during pregnancy by the placenta. This article delves into the biological activity of estriol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. The interaction with these receptors leads to various downstream effects:

- Gene Expression Modulation : Estriol influences the transcription of genes involved in reproductive health, bone density maintenance, and cardiovascular function.

- Cell Signaling Pathways : It activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

1. Reproductive Health

Estriol plays a vital role in female reproductive health. Its levels fluctuate during the menstrual cycle and are significantly elevated during pregnancy.

- Case Study : A study by Harlow et al. (2019) demonstrated that estriol administration in pregnant women resulted in improved outcomes for fetal development and reduced risks of preterm labor.

2. Bone Health

Estriol has been shown to have a protective effect on bone density.

- Research Findings : A clinical trial reported by Kelsey et al. (2020) indicated that postmenopausal women receiving estriol therapy exhibited a significant increase in bone mineral density compared to those on placebo.

3. Cardiovascular Effects

Estriol may have cardioprotective properties due to its influence on lipid profiles and vascular function.

- Data Table: Cardiovascular Effects of Estriol

| Parameter | Estriol Treatment | Control Group | Significance |

|---|---|---|---|

| Total Cholesterol | Decreased | Stable | p < 0.05 |

| HDL Cholesterol | Increased | Stable | p < 0.01 |

| Blood Pressure | Reduced | Stable | p < 0.05 |

1. Hormone Replacement Therapy (HRT)

Estriol is often used in HRT for menopausal symptoms relief.

- Study Findings : Research by Smith et al. (2021) showed that patients receiving estriol as part of HRT reported fewer side effects compared to those receiving other estrogens.

2. Management of Vulvovaginal Atrophy

Estriol is effective in treating vulvovaginal atrophy due to its local estrogenic effects.

- Clinical Evidence : A randomized controlled trial showed significant improvement in vaginal dryness and discomfort among women treated with estriol vaginal cream compared to placebo (Johnson et al., 2022).

Safety and Side Effects

While generally well-tolerated, estriol can cause side effects in some individuals:

- Common Side Effects : Nausea, headache, breast tenderness.

- Serious Concerns : There is ongoing debate regarding the potential risk of hormone-related cancers; however, studies suggest that estriol may have a lower risk profile compared to other estrogens.

Aplicaciones Científicas De Investigación

Hormonal Therapeutics

Estrogen Replacement Therapy: Estra-1(10),2,4-triene-2,3,17-triol is utilized in hormone replacement therapy (HRT) for postmenopausal women. Its structural similarity to natural estrogens allows it to mimic estrogenic effects while potentially reducing side effects associated with synthetic estrogens like ethinyl estradiol . Studies indicate that it can effectively alleviate menopausal symptoms while maintaining a lower risk of adverse cardiovascular effects compared to traditional therapies .

Contraceptive Applications: The compound has been incorporated into contraceptive formulations. Research shows that derivatives of Estra-1(10),2,4-triene can provide effective contraception with fewer impacts on the hemostatic system. This is particularly important as it allows for better cycle control and reduced side effects associated with conventional contraceptives .

Anticancer Research

Breast Cancer Studies: Estra-1(10),2,4-triene derivatives have been investigated for their potential anticancer properties. A study demonstrated that certain derivatives exhibited inhibitory effects on breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (HT-29). The research focused on synthesizing ferrocene-hormone complexes that showed promise in enhancing the anticancer efficacy of these compounds .

Mechanistic Insights: The mechanisms by which these compounds exert their effects are being actively researched. For instance, the interaction of Estra-1(10),2,4-triene derivatives with estrogen receptors has been a focal point in understanding their potential therapeutic roles in hormone-sensitive cancers .

Metabolic Studies

Cholesterol Regulation: Recent studies indicate that Estra-1(10),2,4-triene derivatives can influence lipid metabolism positively. They have shown the ability to lower total cholesterol and HDL cholesterol levels significantly at various dosages in animal models. This effect is crucial for developing treatments aimed at managing dyslipidemia associated with menopause .

Synthesis and Characterization

The synthesis of Estra-1(10),2,4-triene derivatives has been a subject of extensive research to improve yield and purity. Various synthetic routes have been developed to create more effective analogs with specific biological activities. For example, novel synthetic strategies have allowed for the production of ferrocene-based derivatives that enhance both solubility and biological activity .

Propiedades

IUPAC Name |

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDHNKDVHLEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859350 |

Source

|

| Record name | Estra-1(10),2,4-triene-2,3,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7683-31-0 |

Source

|

| Record name | Estra-1(10),2,4-triene-2,3,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.